molecular formula C12H13BrO3 B8713392 4-(4-Bromophenyl)-2,2-dimethyl-4-oxobutanoic acid

4-(4-Bromophenyl)-2,2-dimethyl-4-oxobutanoic acid

Cat. No. B8713392
M. Wt: 285.13 g/mol
InChI Key: KRHOXMGEWXKCIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromophenyl)-2,2-dimethyl-4-oxobutanoic acid is a useful research compound. Its molecular formula is C12H13BrO3 and its molecular weight is 285.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Bromophenyl)-2,2-dimethyl-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromophenyl)-2,2-dimethyl-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-Bromophenyl)-2,2-dimethyl-4-oxobutanoic acid

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoic acid

InChI

InChI=1S/C12H13BrO3/c1-12(2,11(15)16)7-10(14)8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3,(H,15,16)

InChI Key

KRHOXMGEWXKCIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)C1=CC=C(C=C1)Br)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a chilled solution (ice/water bath) of bromobenzene (7.71 g, 49.1 mmol) and 3,3-dimethyldihydro-2,5-furandione (5.99 g, 46.7 mmol) in dichloroethane (150 mL) was added aluminum trichworide (13.28 g, 99.58 mmol). The ice bath was removed and the reaction mixture was stirred at rt overnight. The mixture was again chilled in an ice/water bath, and then quenched with 1 M aqueous hydrochloric acid. Water (70 mL) was added and the layers were separated. The aqueous layer was extracted with ethyl acetate (3×50 mL). The combined organic layers were dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by flash chromatography (Biotage apparatus, 17:83 ethyl acetate/hexane) to give 4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoic acid as a white solid (8.34 g, 63%). LC-MS: ret. time 2.79 min; m/z 284.8 (MH+); 1H NMR (300 MHz, CDCl3) δ 1.36 (s, 6H), 3.27 (s, 2H), 7.60 (d, 2H), 7.81 (d, 2H).
Quantity
7.71 g
Type
reactant
Reaction Step One
Quantity
5.99 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a chilled solution (ice/water bath) of bromobenzene (7.71 g, 49.1 mmol) and 3,3-dimethyldihydro-2,5-furandione (5.99 g, 46.7 mmol) in dichloroethane (150 mL) was added aluminum trichloride (13.28 g, 99.58 mmol). The ice bath was removed and the reaction mixture was stirred at rt overnight. The mixture was again chilled in an ice/water bath, and then quenched with 1 M aqueous hydrochloric acid. Water (70 mL) was added and the layers were separated. The aqueous layer was extracted with ethyl acetate (3×50 mL). The combined organic layers were dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by flash chromatography (Biotage apparatus, 17:83 ethyl acetate/hexane) to give 4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoic acid as a white solid (8.34 g, 63%). LC-MS: ret. time 2.79 min; m/z 284.8 (MH+); 1H NMR (300 MHz, CDCl3) δ 1.36 (s, 6H), 3.27 (s, 2H), 7.60 (d, 2H), 7.81 (d, 2H).
Quantity
7.71 g
Type
reactant
Reaction Step One
Quantity
5.99 g
Type
reactant
Reaction Step One
Quantity
13.28 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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